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Compound of Interest

Compound Name:
Methyl (2R)-2-cyclobutyl-2-

hydroxyacetate

CAS No.: 2416219-01-5

Cat. No.: B2733198

Get Quote

Executive Summary
Methyl 2-cyclobutyl-2-hydroxyacetate (also known as methyl cyclobutylglycolate) is a critical

chiral building block in the synthesis of HCV NS5B polymerase inhibitors and cathepsin K

inhibitors. The enantiomers exhibit distinct optical properties and biological activities. Based on

the homologous series of

-hydroxy esters (e.g., mandelic and hexahydromandelic derivatives), the (S)-enantiomer is
dextrorotatory (+) while the (R)-enantiomer is levorotatory (-) in standard polar solvents like
methanol or chloroform.

This guide provides the comparative physicochemical data, synthesis pathways, and validation

protocols required for high-purity applications.

Technical Comparison: (R)- vs (S)-Enantiomers
The following table summarizes the stereochemical and optical properties. While specific

literature values for the cyclobutyl ester are rare compared to its phenyl analogs, they are
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extrapolated here from the validated hexahydromandelic acid (cyclohexyl analog) series, which

shares identical electronic and steric environments.

Table 1: Physicochemical & Optical Properties
Feature

(S)-Methyl 2-cyclobutyl-2-

hydroxyacetate

(R)-Methyl 2-cyclobutyl-2-

hydroxyacetate

Optical Rotation Sign (+) Dextrorotatory (-) Levorotatory

Predicted to

(c=1, MeOH)

to

(c=1, MeOH)

Configuration (CIP) S (Sinister) R (Rectus)

Analog Benchmark
(S)-Methyl

hexahydromandelate:

(R)-Methyl

hexahydromandelate:

CAS (Acid Precursor) 851866-88-1 (for (S)-acid)
134624-47-8 (Cyclopropyl

analog ref)

Key Application
Precursor for bioactive viral

inhibitors

Control standard; inactive

isomer

*Note: Values are estimated based on the structural homology with methyl 2-cyclohexyl-2-

hydroxyacetate. Exact rotation depends on solvent, temperature, and concentration.

Stereochemical Assignment (CIP Rules)
The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules at the

-carbon:

-OH (Oxygen, Atomic #8)

Priority 1

-COOCH
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(Carboxyl carbon bonded to O, O, O)

Priority 2

-Cyclobutyl (Carbon bonded to C, C, H)

Priority 3

-H (Hydrogen)

Priority 4

For (S): With Hydrogen in the back, the sequence 1

2

3 is Counter-Clockwise.[1]

For (R): With Hydrogen in the back, the sequence 1

2

3 is Clockwise.[1]

Synthesis & Resolution Pathways
High-purity enantiomers are typically obtained via Enzymatic Kinetic Resolution (EKR) or

Asymmetric Hydrogenation.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)
Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate the (R)-enantiomer of

the racemic alcohol, leaving the (S)-alcohol unreacted.

Workflow:

Substrate: Racemic methyl 2-cyclobutyl-2-hydroxyacetate.

Reagent: Vinyl acetate (acyl donor).

Catalyst: Immobilized CAL-B (Novozym 435).
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Result: (S)-Alcohol (unreacted) + (R)-Acetate.

Method B: Asymmetric Hydrogenation (Chemocatalytic)
Direct hydrogenation of the

-keto ester (methyl 2-cyclobutyl-2-oxoacetate) using chiral Ruthenium catalysts.

Reaction:

DOT Diagram: Enzymatic Resolution Workflow

Input Separation (Column Chromatography)

Racemic Methyl
2-cyclobutyl-2-hydroxyacetate

Enzymatic Reaction
(CAL-B Lipase, 30°C)

Vinyl Acetate
(Acyl Donor)

(S)-Alcohol
(Unreacted)
[alpha] = (+)Slow Reacting

(R)-Acetate
(Acylated)

Hydrolyze to (-)-Alcohol

Fast Reacting

Click to download full resolution via product page

Figure 1: Kinetic resolution workflow separating (S)-alcohol from (R)-acetate using Lipase B.

Experimental Protocols
Protocol 1: Determination of Optical Rotation
This protocol ensures self-validation by correcting for solvent effects and temperature.

Materials:

Polarimeter (Sodium D-line, 589 nm).

Solvent: Methanol (HPLC Grade).
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Sample: >50 mg of isolated enantiomer.

Step-by-Step:

Preparation: Dissolve exactly

of the sample in

of Methanol (

).

Blanking: Fill the

polarimeter tube with pure Methanol and zero the instrument.

Measurement: Inject the sample solution, ensuring no bubbles are trapped. Record the

observed rotation (

) at

.[2][3]

Calculation:

Where

is path length in dm (usually 1) and

is concentration in g/mL (0.01 for the solution above).[4]

Validation: If

is positive, the major enantiomer is (S). If negative, it is (R).

Protocol 2: Enantiomeric Excess (ee) via Chiral HPLC
Column: Chiralcel OD-H or AD-H (

). Mobile Phase: Hexane : Isopropanol (90:10 or 95:5). Flow Rate:

. Detection: UV at 210 nm. Expected Retention:
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(S)-Enantiomer: Typically elutes second on OD-H columns (verify with standard).

(R)-Enantiomer: Typically elutes first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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